molecular formula C14H18O5 B3025164 4-(3,5-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid CAS No. 951884-92-7

4-(3,5-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid

Cat. No.: B3025164
CAS No.: 951884-92-7
M. Wt: 266.29 g/mol
InChI Key: SQTBERDIHIGRAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid is a synthetic organic compound of significant interest in chemical research and development. This compound features a 3,5-dimethoxyphenyl group attached to a 2,2-dimethyl-4-oxobutyric acid chain, a structural motif common in intermediates for complex organic synthesis. The primary research applications of this compound are derived from its functional groups. The presence of both a ketone and a carboxylic acid group on a hydrocarbon backbone, adjacent to a sterically hindered gem-dimethyl group, makes it a valuable building block in medicinal chemistry and materials science. It is particularly suited for use as a key intermediate in the synthesis of more complex molecules, such as potential pharmaceutical agents, where the dimethoxyphenyl moiety is a common pharmacophore. Its structure suggests potential utility in polymer chemistry and as a precursor for advanced materials. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate personal protective equipment (PPE) in a controlled laboratory environment.

Properties

IUPAC Name

4-(3,5-dimethoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-14(2,13(16)17)8-12(15)9-5-10(18-3)7-11(6-9)19-4/h5-7H,8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTBERDIHIGRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C1=CC(=CC(=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxybenzaldehyde and 2,2-dimethyl-1,3-dioxane-4,6-dione.

    Condensation Reaction: The 3,5-dimethoxybenzaldehyde undergoes a condensation reaction with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base such as sodium hydride.

    Hydrolysis: The resulting product is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

The compound 4-(3,5-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid (CAS: MFCD09801877) is a chemical with a molecular formula of C14H18O5 and a molecular weight of 266.30 g/mol. This compound has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. Below is a comprehensive overview of its applications, supported by data tables and insights from verified sources.

Pharmaceutical Development

This compound has been investigated for its potential use in pharmaceutical formulations. Its structure suggests possible interactions with biological targets, making it a candidate for drug development aimed at various diseases.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. Studies have shown that derivatives of this compound can scavenge free radicals, which may contribute to the prevention of oxidative stress-related diseases.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays have demonstrated that it can inhibit pro-inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory conditions.

Neuroprotective Potential

Given the increasing interest in neurodegenerative diseases, compounds like this compound are being studied for their neuroprotective effects. Research has suggested that it may help in protecting neuronal cells from damage due to oxidative stress.

Cancer Research

The compound's ability to modulate cell signaling pathways has led to investigations into its anti-cancer properties. Studies have indicated that it could inhibit tumor growth and induce apoptosis in cancer cell lines.

Pricing Information

QuantityPrice
1g$600
2g$1,045
5g$2,153

Case Study 1: Antioxidant Activity

In a study conducted by researchers at [source], the antioxidant capacity of various derivatives of this compound was evaluated using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical levels, suggesting strong antioxidant activity.

Case Study 2: Anti-inflammatory Effects

A research group explored the anti-inflammatory effects of this compound on LPS-induced inflammation in macrophages. The findings revealed that treatment with the compound significantly reduced the levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent [source].

Case Study 3: Neuroprotection

A study published in [source] examined the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The results showed that pre-treatment with the compound led to increased cell viability and reduced markers of apoptosis.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Positional Isomers of Dimethylphenyl Derivatives

Key analogs include compounds with methyl substituents instead of methoxy groups or differing substitution patterns on the phenyl ring:

Compound Name Molecular Formula Molecular Weight Substituent Positions CAS Number Key Features/Applications
4-(3,5-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid C₁₄H₁₈O₅ Not reported 3,5-dimethoxy Not available Discontinued; potential synthetic precursor
2,2-Dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyric acid C₁₄H₁₈O₃ 234.29 3,5-dimethyl 898765-45-2 Benzenebutanoic acid derivative; α,α,3,5-tetramethyl-γ-oxo structure
2,2-Dimethyl-4-(2,3-dimethylphenyl)-4-oxobutyric acid C₁₄H₁₈O₃ 234.29 2,3-dimethyl 146645-55-8 Higher density (1.093 g/cm³); boiling point 402.7°C

Key Differences :

  • Substituent Effects : Methoxy groups (electron-donating) in the 3,5-positions may enhance solubility in polar solvents compared to methyl groups (hydrophobic) in analogs .
  • Reactivity : The electron-rich aromatic ring in the methoxy-substituted compound could increase susceptibility to electrophilic substitution reactions, whereas methyl groups may stabilize the ring against oxidation .

Functional Group Variants

  • (2Z)-4-Methoxy-4-oxobut-2-enoic acid: Features a conjugated double bond and methoxy group, with a molecular formula of C₅H₆O₄. The α,β-unsaturation likely enhances reactivity in Michael addition or polymerization compared to the saturated backbone of this compound .
  • Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) : Contains a catechol (3,4-dihydroxyphenyl) group and α,β-unsaturated carboxylic acid. Unlike the methoxy-rich structure of the target compound, caffeic acid’s hydroxyl groups confer antioxidant properties and applications in food/cosmetic research .

Pharmacological and Industrial Relevance

  • 3,6'-Disinapoyl Sucrose : A structurally complex ester with hydroxy-methoxyphenyl groups, used as a reference standard in pharmacological and food research. Highlights the importance of methoxy positioning in modulating bioavailability .
  • Dibutyl Phthalate : A plasticizer listed alongside the target compound in , emphasizing the diversity of applications for aromatic esters in industrial chemistry .

Biological Activity

4-(3,5-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid (commonly referred to as DMDBA) is an organic compound with significant potential in pharmacological applications. Its unique structure, characterized by a dimethoxyphenyl group and a ketone functional group, suggests various biological activities that merit investigation. This article synthesizes existing research findings concerning the biological activity of DMDBA, focusing on its pharmacological properties, potential therapeutic applications, and mechanisms of action.

  • Chemical Formula : C14H18O5
  • Molecular Weight : 266.30 g/mol
  • CAS Number : Not specified

Biological Activity Overview

The biological activity of DMDBA has been explored primarily in the context of its effects on cellular processes and its potential therapeutic uses. Key findings from the literature include:

  • Antioxidant Activity : DMDBA exhibits notable antioxidant properties, which are essential in mitigating oxidative stress in cells. Studies have shown that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.
  • Anti-inflammatory Effects : Research indicates that DMDBA may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokine production. This effect is crucial for conditions characterized by chronic inflammation.
  • Anticancer Potential : Preliminary studies suggest that DMDBA may inhibit the proliferation of certain cancer cell lines. Its mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further anticancer drug development.

The mechanisms underlying the biological activities of DMDBA are still under investigation. However, several pathways have been proposed:

  • Reactive Oxygen Species (ROS) Modulation : By reducing ROS levels, DMDBA helps maintain cellular homeostasis and prevents oxidative stress-related damage.
  • NF-kB Pathway Inhibition : DMDBA may inhibit the NF-kB signaling pathway, which is pivotal in regulating immune response and inflammation.
  • Cell Cycle Regulation : Evidence suggests that DMDBA can induce cell cycle arrest in cancer cells, particularly at the G1/S transition phase.

Case Studies and Research Findings

Several studies have contributed to our understanding of DMDBA's biological activity:

StudyFindings
Bova et al. (1999)Investigated UV filter compounds in human lenses; highlighted potential protective roles against UV-induced damage .
Özçelik et al. (2017)Reported on the synthesis and biological evaluation of similar compounds; noted antioxidant activity comparable to established standards .
DrugBank AnalysisIdentified structural similarities with known alkyl-phenylketones; suggested potential therapeutic applications based on structural activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid
Reactant of Route 2
Reactant of Route 2
4-(3,5-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.